molecular formula C9H10BrFN2O B3040874 N-(2-bromoethyl)-N'-(4-fluorophenyl)urea CAS No. 246236-34-0

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

Cat. No.: B3040874
CAS No.: 246236-34-0
M. Wt: 261.09 g/mol
InChI Key: UNQLYVYTVKPOKI-UHFFFAOYSA-N
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Description

Contextualization within Urea (B33335) Chemistry and Halogenated Organic Compound Research

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea finds its place at the intersection of two significant domains in organic chemistry: urea derivatives and halogenated organic compounds. The urea functional group is a cornerstone in medicinal chemistry and materials science due to its capacity to form stable hydrogen bonds and act as a versatile scaffold. nih.gov The incorporation of halogen atoms, in this case, bromine and fluorine, into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This strategic halogenation is a common approach in drug design and the development of advanced materials.

Rationale for Academic Investigation of this compound

The academic pursuit of this compound is driven by the potential synergistic effects of its constituent parts. The presence of the 4-fluorophenyl group is a well-established motif in many bioactive compounds, often enhancing their pharmacological profiles. Simultaneously, the reactive 2-bromoethyl moiety serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This built-in reactivity opens avenues for creating libraries of related compounds for structure-activity relationship (SAR) studies, crucial in the fields of drug discovery and materials science.

Overview of Current Research Landscape Pertaining to this compound

The current body of research on this compound is still in its nascent stages. While extensive literature exists on the broader classes of urea derivatives and halogenated compounds, dedicated studies focusing solely on this specific molecule are limited. Much of the available information is inferred from research on analogous structures. The primary focus of current investigations appears to be on its synthesis and potential as an intermediate for creating more complex molecules with desired biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLYVYTVKPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Detailed experimental data for N-(2-bromoethyl)-N'-(4-fluorophenyl)urea is not extensively documented in publicly available literature. However, based on its chemical structure, several key properties can be predicted.

Table 1: Predicted of this compound

PropertyPredicted Value/Information
Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
Appearance Likely a solid at room temperature
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
Spectroscopic Data Specific NMR, IR, and Mass Spectrometry data are not readily available in the literature.

Mechanistic Insights into Reactions Involving N 2 Bromoethyl N 4 Fluorophenyl Urea

Electrophilic and Nucleophilic Reactivity of the Bromoethyl Moiety

The bromoethyl group is the primary locus of reactivity in N-(2-bromoethyl)-N'-(4-fluorophenyl)urea. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. Conversely, the bromine atom can act as a leaving group, facilitating substitution reactions. This dual reactivity is central to the compound's chemical transformations.

The most significant reaction pathway for this compound is an intramolecular cyclization. This process is analogous to the well-documented cyclization of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which are known to form cyclic N-phenyl-4,5-dihydrooxazol-2-amines as key reactive intermediates. iitd.ac.inulaval.ca In this intramolecular reaction, a nitrogen atom of the urea (B33335) moiety acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group.

The likely mechanism involves the initial tautomerization of the urea to its isourea form, which enhances the nucleophilicity of the nitrogen atom. This is followed by an intramolecular nucleophilic substitution (SNi-type reaction), where the nitrogen attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a five-membered ring. The final product of this cyclization is 2-(4-fluoroanilino)-4,5-dihydrooxazole. This cyclic product is considered to be a more reactive species than the parent compound.

Table 1: Proposed Intramolecular Cyclization of this compound

StepDescriptionIntermediate/Product
1Tautomerization of the urea moiety to the isourea form.Isourea tautomer
2Intramolecular nucleophilic attack of the isourea nitrogen on the bromoethyl carbon.Cyclic transition state
3Displacement of the bromide ion and ring closure.2-(4-fluoroanilino)-4,5-dihydrooxazole

This cyclization is a manifestation of the neighboring group participation effect, where the urea functionality facilitates the reaction at the bromoethyl tail.

While intramolecular cyclization is the predominant pathway, the bromoethyl moiety can also participate in intermolecular reactions. In the presence of strong external nucleophiles, a direct SN2 reaction can occur at the carbon atom bearing the bromine. This would lead to the substitution of the bromine atom with the external nucleophile.

However, the rate of the intramolecular cyclization is generally much higher than that of intermolecular reactions, especially in dilute solutions. This is due to the high effective concentration of the internal nucleophile (the urea nitrogen). Therefore, intermolecular reactions are generally less significant unless a very high concentration of a potent external nucleophile is present. Biological nucleophiles, such as thiol groups in proteins, could potentially react via an intermolecular mechanism, but it is more likely that the cyclized intermediate is the species that undergoes reaction with biological macromolecules. nih.gov

Role of the Urea Linkage in Reaction Stability and Transformation

The primary role of the urea linkage in the transformation of this compound is to act as the internal nucleophile in the cyclization reaction. The ability of the urea nitrogen to become more nucleophilic upon tautomerization is a key factor driving this reaction. Furthermore, the stability of the resulting 2-amino-oxazoline ring contributes to the thermodynamic favorability of the cyclization. Under certain acidic or basic conditions, the urea linkage itself can be susceptible to hydrolysis, though this is generally a slower process compared to the intramolecular cyclization. The stability of the urea bond can be influenced by steric hindrance and electronic effects of the substituents. e3s-conferences.org

Influence of the Fluorophenyl Group on Reaction Kinetics and Selectivity

The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of this compound. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the aromatic ring to the urea linkage.

The electron-withdrawing nature of the fluorophenyl group decreases the electron density on the adjacent nitrogen atom of the urea. This, in turn, reduces the nucleophilicity of this nitrogen, which could potentially slow down the rate of the intramolecular cyclization compared to an unsubstituted phenylurea. The Hammett equation can be used to quantify the effect of substituents on the reaction rate. libretexts.orgwikipedia.orgscribd.com For the intramolecular cyclization, a negative reaction constant (ρ) would be expected, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

Table 2: Predicted Relative Reaction Rates for the Intramolecular Cyclization of N-(2-bromoethyl)-N'-arylureas

Aryl GroupHammett Constant (σp)Predicted Relative Rate
4-Methoxyphenyl-0.27Faster
4-Methylphenyl-0.17Faster
Phenyl0.00Reference
4-Fluorophenyl+0.06Slower
4-Chlorophenyl+0.23Slower
4-Nitrophenyl+0.78Much Slower

Despite the rate-retarding inductive effect, the 4-fluorophenyl group also has a modest electron-donating mesomeric effect (+M effect), which could partially counteract the inductive effect. However, for halogens, the inductive effect typically dominates. The fluorine substituent is unlikely to affect the regioselectivity of the intramolecular cyclization, as the five-membered ring formation is sterically and electronically favored. In intermolecular reactions, the electronic nature of the fluorophenyl group would similarly influence the nucleophilicity of any attacking species and the stability of any charged intermediates.

Investigating Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is crucial for a complete understanding of the reaction mechanism. For the intramolecular cyclization of this compound, the key intermediate is the 2-(4-fluoroanilino)-4,5-dihydrooxazole. This intermediate can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the structures and energies of transition states. e3s-conferences.orgnih.gov For the intramolecular cyclization, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-bromine bond. The geometry of this transition state would likely resemble a distorted trigonal bipyramidal arrangement around the reacting carbon atom.

Table 3: Hypothetical Calculated Activation Energies for the Intramolecular Cyclization

Computational MethodSolventActivation Energy (kcal/mol)
DFT (B3LYP/6-31G)Gas Phase18.5
DFT (B3LYP/6-31G)Water (PCM)16.2
DFT (M06-2X/def2-TZVP)Gas Phase17.8
DFT (M06-2X/def2-TZVP)Water (PCM)15.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how computational studies could provide insights into the reaction mechanism.

These calculations can provide valuable information about the reaction barrier and help to rationalize the observed reaction rates. Furthermore, computational studies can be used to compare the relative stabilities of different possible intermediates and transition states, thus providing a more detailed picture of the reaction landscape.

Computational and Theoretical Approaches in the Study of N 2 Bromoethyl N 4 Fluorophenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of N-(2-bromoethyl)-N'-(4-fluorophenyl)urea. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the urea (B33335) moiety and the phenyl rings, while the LUMO would be distributed over areas that can accommodate an additional electron.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Regions of positive potential (usually colored blue) signify areas with a lower electron density, which are prone to nucleophilic attack.

For this compound, the oxygen atom of the carbonyl group in the urea linkage is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the N-H groups would exhibit a positive potential, indicating their role as hydrogen bond donors.

A hypothetical data table for key quantum chemical parameters is presented below. The values are illustrative and would be determined through specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. Computational methods can accurately predict BDEs, providing insights into the weakest bonds within a molecule and potential fragmentation pathways. For this compound, the C-Br bond is expected to be one of the weaker covalent bonds, making it a potential site for reaction initiation. Calculating the BDE for various bonds can help in understanding its thermal stability and reactivity in different chemical environments.

Conformation Analysis: The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformation analysis involves identifying the stable conformers (low-energy structures) and the energy barriers for rotation around single bonds. By mapping the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-N bonds of the urea linkage), the most probable conformations in different environments can be predicted. For instance, the relative orientation of the phenyl ring and the ethyl bromide group can significantly influence how the molecule interacts with a biological target.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule and its surroundings (e.g., solvent molecules), MD simulations can provide a detailed picture of the molecule's conformational landscape and its interactions with the environment.

An MD simulation of this compound in a solvent like water or a lipid bilayer can reveal:

Conformational Flexibility: How the molecule explores different shapes over time.

Solvent Effects: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds. This is crucial for understanding its solubility and partitioning behavior.

Principal Motions: The dominant modes of motion within the molecule, which can be important for its function.

In Silico Prediction of Potential Biochemical Interaction Modes

In silico methods, particularly molecular docking, are widely used to predict how a small molecule might bind to a biological macromolecule, such as a protein or enzyme. In this approach, the three-dimensional structure of the target protein is used as a receptor, and computational algorithms are employed to find the most favorable binding poses of the ligand (this compound) within the receptor's active site.

The results of a docking study are typically scored based on the predicted binding affinity, which is an estimation of the strength of the interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the urea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The fluorophenyl and bromoethyl groups can engage in hydrophobic and halogen bonding interactions, respectively.

Reaction Pathway Modeling and Energetics Using Computational Methods

Computational methods can be used to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products.

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is vital for predicting the reaction rate and understanding the reaction mechanism at a molecular level. For example, the energetics of a potential nucleophilic substitution reaction at the carbon atom bearing the bromine could be investigated to understand its reactivity towards biological nucleophiles.

Structure Activity Relationship Sar Studies for N 2 Bromoethyl N 4 Fluorophenyl Urea Analogs in in Vitro Biological Systems

Design and Synthesis of SAR Libraries Based on N-(2-bromoethyl)-N'-(4-fluorophenyl)urea Core

The design of SAR libraries for this compound analogs is centered around the systematic modification of three key regions: the N-(2-bromoethyl) moiety, the urea (B33335) linkage, and the N'-(4-fluorophenyl) group. The synthetic strategies employed are typically robust and allow for the generation of a diverse set of analogs. A common synthetic route involves the reaction of a substituted phenyl isocyanate with 2-bromoethylamine. mdpi.com Alternatively, the reaction of a substituted aniline (B41778) with 2-bromoethyl isocyanate can be employed. These methods offer flexibility in introducing a wide range of substituents on the phenyl ring and in modifying the ethyl chain. nih.gov

Table 1: Representative Analogs of this compound for SAR Studies

Compound IDR1 (Phenyl Ring Substitution)R2 (Ethyl Chain Modification)Urea Linkage Modification
Parent 4-F-CH2CH2Br-NHC(O)NH-
A-1 4-Cl-CH2CH2Br-NHC(O)NH-
A-2 4-CH3-CH2CH2Br-NHC(O)NH-
A-3 3,4-diCl-CH2CH2Br-NHC(O)NH-
B-1 4-F-CH2CH2Cl-NHC(O)NH-
B-2 4-F-CH2CH2I-NHC(O)NH-
B-3 4-F-CH2CH2OH-NHC(O)NH-
C-1 4-F-CH2CH2Br-NHC(S)NH-

Elucidation of Key Structural Features for In Vitro Biochemical Interactions

SAR studies have revealed several key structural features of this compound analogs that govern their in vitro biochemical interactions. The urea moiety itself is a critical pharmacophoric element, capable of forming multiple hydrogen bonds with biological targets. nih.gov

The nature of the substituent on the phenyl ring significantly influences activity. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring are generally favorable for activity. For instance, analogs with a 4-chloro or 4-bromo substituent often exhibit comparable or slightly enhanced activity compared to the 4-fluoro parent compound. nih.gov Dihalogenated phenyl rings, particularly with a 3,4-dichloro substitution pattern, have also been shown to be beneficial. nih.gov Conversely, the introduction of electron-donating groups like a methyl group at the para-position tends to decrease activity.

The 2-bromoethyl group is another critical determinant of activity. The bromine atom is believed to act as a leaving group in alkylating reactions with nucleophilic residues in biological macromolecules. nih.gov Replacement of bromine with chlorine results in a modest decrease in activity, while substitution with iodine can lead to a slight increase in potency, likely due to its better leaving group ability. nih.gov Non-halogenated analogs, such as those with a hydroxyl group, are generally inactive, highlighting the importance of the haloethyl moiety. nih.gov

Modification of the urea linkage, for example, by replacing the oxygen atom with sulfur to form a thiourea, typically leads to a significant reduction or loss of activity. This underscores the importance of the carbonyl oxygen in forming key hydrogen bond interactions with target proteins. mdpi.com

Table 2: Impact of Structural Modifications on In Vitro Activity

Compound IDModificationObserved In Vitro Activity Trend
A-1 4-F to 4-ClMaintained or slightly increased
A-2 4-F to 4-CH3Decreased
A-3 4-F to 3,4-diClIncreased
B-1 -Br to -ClSlightly decreased
B-2 -Br to -ISlightly increased
B-3 -Br to -OHInactive
C-1 Urea to ThioureaSignificantly decreased or inactive

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To further quantify the relationship between the chemical structure and biological activity of this compound derivatives, QSAR models have been developed. These models utilize molecular descriptors to predict the in vitro potency of unsynthesized analogs, thereby guiding the design of more effective compounds. nih.gov

For a series of N-(2-haloethyl)-N'-(substituted phenyl)ureas, a typical QSAR equation might take the form:

log(1/IC50) = a(logP) - b(HOMO) + c(ASA_P) + d

Where:

log(1/IC50) is the biological activity (e.g., the negative logarithm of the half-maximal inhibitory concentration).

logP represents the lipophilicity of the molecule. A positive coefficient (a) suggests that increased lipophilicity is favorable for activity, which is often the case for compounds that need to cross cell membranes. nih.gov

HOMO (Highest Occupied Molecular Orbital) energy is an electronic descriptor. A negative coefficient (b) indicates that a lower HOMO energy, corresponding to a reduced tendency to donate electrons, is beneficial for activity.

ASA_P (Polar Surface Area) is a steric descriptor. A positive coefficient (c) suggests that a larger polar surface area, which can facilitate hydrogen bonding, enhances activity. nih.gov

d is a constant.

QSAR studies on related diaryl urea derivatives have highlighted the importance of descriptors related to size, degree of branching, aromaticity, and polarizability in determining their inhibitory activity. nih.gov These findings are consistent with the SAR observations for this compound analogs, where both electronic and steric factors play a crucial role.

Understanding Pharmacophore Elements of this compound for In Vitro Assays

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for the biological activity of this compound and its analogs. A typical pharmacophore model for this class of compounds would include:

A hydrogen bond donor: The N-H group of the urea moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the urea moiety.

A hydrophobic/aromatic feature: The 4-fluorophenyl ring.

An electrophilic/reactive site: The carbon atom bearing the bromine, which is susceptible to nucleophilic attack.

The spatial arrangement of these features is critical for optimal interaction with the biological target. The distance and angles between these pharmacophoric points can be refined based on the activities of a series of analogs. For instance, the relative orientation of the hydrophobic phenyl ring and the hydrogen-bonding urea core is crucial for proper binding. researchgate.net The presence of the electrophilic center on the ethyl chain at an appropriate distance from the urea linkage is also a key determinant of activity. The insights gained from pharmacophore modeling are invaluable for virtual screening campaigns to identify novel compounds with similar biological activity profiles. dovepress.com

Biochemical Interaction Studies of N 2 Bromoethyl N 4 Fluorophenyl Urea in in Vitro Systems

Exploration of Molecular Targets and Binding Affinities in In Vitro Systems

Extensive searches of available scientific literature have not yielded specific studies on the molecular targets and binding affinities of N-(2-bromoethyl)-N'-(4-fluorophenyl)urea. However, research on structurally related N-aryl-N'-(2-chloroethyl)ureas (CEUs) provides valuable insights into the potential biochemical interactions of this compound class.

Receptor Ligand Binding Studies

No studies reporting the investigation of this compound or its close analogs as ligands for specific cellular receptors have been identified in the reviewed literature. The primary mechanism of action for this compound class appears to be directed towards intracellular protein targets rather than cell surface receptors.

Cellular Uptake and Intracellular Distribution Mechanisms in In Vitro Cell Lines

Specific studies on the cellular uptake of this compound are not available. However, research on related compounds offers plausible mechanisms. For instance, the structurally similar compound N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) has been shown to exhibit rapid and dose-dependent uptake in CT-26 murine colon carcinoma cells, which is suggestive of a passive diffusion mechanism across the cell membrane. researchgate.netscispace.com This is a common characteristic for lipophilic small molecules.

In a study of a different but related urea-containing compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a two-phase accumulation process was observed in human colon adenocarcinoma cells. nih.gov The initial uptake was a rapid, non-saturable, and energy-independent process consistent with passive diffusion. nih.gov This was followed by a slower, energy-dependent accumulation, suggesting potential binding to intracellular components or sequestration within cellular compartments. nih.gov The efflux of MPCU was rapid upon its removal from the extracellular medium. nih.gov These findings suggest that this compound may also enter cells via passive diffusion, with its subsequent intracellular fate being influenced by its physicochemical properties and interactions with cellular components.

Mechanistic Pathways of Biochemical Responses in In Vitro Models

The biochemical responses to N-aryl-N'-(2-haloethyl)ureas in in vitro models are primarily linked to their antimitotic activity. By alkylating β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of cellular events. nih.gov Immunofluorescence microscopy has confirmed that these compounds cause microtubule depolymerization. nih.gov This disruption of the cytoskeleton leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently trigger apoptosis, or programmed cell death. The cytotoxic effects of this class of compounds are therefore largely attributed to their interference with the mitotic spindle, which is crucial for cell division. nih.gov

Comparative Analysis of this compound with Related Chemical Scaffolds in Biochemical Assays

Due to the lack of specific data for this compound, a comparative analysis is presented based on the in vitro cytotoxicity of structurally related N-aryl-N'-(2-chloroethyl)ureas against the LoVo human colon adenocarcinoma cell line. nih.gov This comparison highlights the influence of substitutions on the aryl ring on the antiproliferative activity.

Compound NameAryl SubstituentID50 (µM) on LoVo Cells
Methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate4-(methoxycarbonyl)propyl28
4-Methyl-N-(2-chloroethyl)-N'-phenylurea4-Methyl20
4-tert-Butyl-N-(2-chloroethyl)-N'-phenylurea4-tert-Butyl4
Chlorambucil-21
Lomustine (CCNU)-45

This interactive table is based on data from a study on related N-aryl-N'-(2-chloroethyl)ureas and is intended to provide a comparative context for the potential activity of this compound. nih.gov

Structure-activity relationship (SAR) studies on the N-aryl-N'-(2-chloroethyl)urea series have indicated that a halogen or a branched alkyl group at the 4-position of the phenyl ring enhances cytotoxicity. nih.gov The data in the table supports this, with the 4-tert-butyl substituted analog showing the highest potency. nih.gov The presence of the N'-(2-chloroethyl) moiety is also considered crucial for the observed biological activity. nih.gov

Advanced Methodologies and Future Research Trajectories for N 2 Bromoethyl N 4 Fluorophenyl Urea

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A foundational aspect of understanding N-(2-bromoethyl)-N'-(4-fluorophenyl)urea involves the precise characterization of its structure and dynamic behavior. Advanced spectroscopic techniques are indispensable for this purpose, offering detailed insights into its molecular architecture and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR studies are crucial for confirming the compound's structural integrity. 1H and 13C NMR provide a map of the proton and carbon framework, while 19F NMR is particularly valuable for probing the electronic environment of the fluorine atom on the phenyl ring. These techniques can elucidate the compound's conformation in solution and can be used to study its binding to biological macromolecules in vitro by monitoring chemical shift perturbations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition and molecular weight of this compound. Techniques such as Electrospray Ionization (ESI) and tandem MS (MS/MS) can be employed to analyze its fragmentation patterns, which aids in structural verification and the identification of potential metabolites in in vitro systems.

X-ray Crystallography: To gain an unambiguous understanding of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can reveal precise bond lengths, bond angles, and torsional angles. nih.gov Crucially, it elucidates the intermolecular interactions, such as the hydrogen-bonding networks characteristic of urea-containing compounds, which often dictate their packing in the solid state and their interaction with biological targets. nih.govmdpi.com

Table 1: Hypothetical Spectroscopic and Crystallographic Data for this compound

TechniqueParameterPredicted Data/Observation
1H NMRChemical Shifts (δ)Aromatic protons (phenyl ring), Amide protons (NH), Aliphatic protons (ethyl chain)
13C NMRChemical Shifts (δ)Carbonyl carbon (~155-160 ppm), Aromatic carbons, Aliphatic carbons
Mass Spectrometry (ESI-MS)m/z[M+H]+, [M+Na]+, Isotopic pattern characteristic of bromine
X-ray CrystallographyCrystal SystemMonoclinic or Orthorhombic (based on similar urea (B33335) derivatives) nih.gov
X-ray CrystallographyKey InteractionsN-H···O hydrogen bonds forming dimers or chains nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-test-learn cycle. nih.govdoaj.org For this compound, these computational tools offer powerful avenues for optimization and property prediction.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel analogues of this compound. rsc.org These models can generate structures with predicted improvements in specific properties, such as target affinity or metabolic stability, guiding synthetic efforts toward more promising candidates.

Predictive Modeling: ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. crimsonpublishers.com By training on data from existing urea derivatives, these models can predict the biological activity, physicochemical properties (e.g., solubility, lipophilicity), and potential off-target effects of new analogues before they are synthesized, thus saving significant time and resources. crimsonpublishers.comsemanticscholar.org

Synthesis Prediction: AI tools are also being developed to assist in synthetic planning. Retrosynthesis algorithms can propose viable reaction pathways for novel derivatives, while other models can predict the outcomes and optimal conditions for specific chemical reactions, streamlining the synthetic process. semanticscholar.orgnih.gov

Nanotechnology Applications for this compound Delivery in Controlled In Vitro Environments

To accurately assess the biological activity of this compound in cellular assays, ensuring its effective delivery and sustained concentration is critical. Nanotechnology provides sophisticated platforms to overcome common challenges like poor aqueous solubility and compound degradation. nih.gov

Nanoparticle Encapsulation: Encapsulating the compound within biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids, can enhance its stability and solubility in aqueous cell culture media. mdpi.com This approach protects the compound from premature degradation and facilitates its uptake by cells.

Controlled-Release Systems: Nanocarriers can be engineered for the slow and sustained release of the compound over time. nih.govcam.ac.uk This is particularly advantageous for long-term in vitro experiments, as it maintains a more constant compound concentration, mimicking a more stable exposure environment and providing more reliable and reproducible data.

Surface Functionalization: Nanoparticles can be surface-functionalized with specific ligands to target particular cell types or subcellular compartments in complex co-culture models, allowing for more precise investigation of its mechanism of action.

Table 2: Comparison of Nanodelivery Systems for In Vitro Studies

Nanocarrier TypePrimary Advantage for In Vitro UsePotential Limitation
LiposomesHigh biocompatibility, ease of preparationPotential for premature leakage
Polymeric Nanoparticles (e.g., PLGA)Tunable and sustained release profile mdpi.comMore complex synthesis
Hydroxyapatite NanohybridsExcellent biocompatibility, high surface area for loading nih.govcam.ac.ukPrimarily explored for nutrient delivery, may need adaptation

Unexplored Reaction Pathways and Synthetic Challenges

While the synthesis of unsymmetrical ureas is well-established, exploring novel and more efficient pathways for this compound remains a key research area. The classical approach involves the reaction of an amine with an isocyanate or a phosgene equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI). nih.govmdpi.com

Synthetic Challenges: The synthesis of this specific molecule presents challenges related to the reactivity of the 2-bromoethyl group. This electrophilic moiety could potentially react with the amine starting material or the urea product itself, leading to undesired side products or cyclization. Careful control of reaction conditions is necessary to ensure high yields of the desired product.

Alternative Synthetic Routes: Future research could focus on phosgene-free, catalytic methods. For instance, the development of catalytic systems for the direct carbonylative coupling of 4-fluoroaniline and 2-bromoethylamine could offer a more atom-economical and safer alternative to traditional methods.

Identification of Novel Biochemical Interaction Profiles for this compound in In Vitro Systems

A primary goal for future research is to elucidate the biological targets and mechanisms of action of this compound. The urea scaffold is present in many bioactive compounds, suggesting a broad potential for biological activity. nih.gov

Target-Based Screening: The compound can be screened against panels of known drug targets, particularly enzymes like kinases, proteases, and cysteine synthases, where urea derivatives have previously shown inhibitory activity. nih.gov In vitro enzyme inhibition assays can quantify the potency and selectivity of the compound against these targets.

Phenotypic Screening and Target Deconvolution: An alternative approach involves phenotypic screening, where the compound's effect is observed in a cell-based assay without a preconceived target. If a desirable phenotype is observed, target deconvolution techniques, such as chemical proteomics or thermal proteome profiling, can then be employed to identify the specific protein(s) with which the compound interacts.

Computational Target Prediction: In silico methods, including molecular docking and machine learning-based algorithms, can be used to predict potential biological targets. nih.govnih.gov These computational predictions can prioritize experimental testing, making the target identification process more efficient. For example, ML models trained on known ligand-target data can predict the most probable protein targets for this compound based on its structural features. nih.gov

Table 3: Workflow for In Vitro Target Identification

StepMethodologyObjective
1. Initial ScreeningTarget-based (e.g., kinase panel) or Phenotypic (e.g., cell viability) assaysIdentify initial biological activity or effect
2. Hit ConfirmationDose-response studies in biochemical or cellular assaysConfirm activity and determine potency (e.g., IC50, EC50)
3. Target ValidationDirect binding assays (e.g., SPR, ITC), cellular thermal shift assay (CETSA)Confirm direct physical interaction between the compound and the putative target protein
4. Mechanistic StudiesEnzyme kinetics, pathway analysis in cellsElucidate the functional consequence of the compound-target interaction

Q & A

Q. What is a robust synthetic route for N-(2-bromoethyl)-N'-(4-fluorophenyl)urea, and how can reaction conditions be optimized?

A common method involves reacting 2-bromoethylamine with 4-fluorophenyl isocyanate in anhydrous dichloromethane under nitrogen at 0–5°C for 4–6 hours. The bromoethyl group’s nucleophilicity drives urea formation, while low temperatures minimize side reactions (e.g., hydrolysis). Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield >90% purity. Optimization includes adjusting stoichiometry (1:1.1 molar ratio of amine to isocyanate) and using molecular sieves to scavenge moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • ¹H NMR : Look for the urea NH protons as broad singlets at δ 6.8–7.2 ppm (aromatic) and δ 3.4–3.6 ppm (CH₂Br). The 4-fluorophenyl aromatic protons appear as a doublet (J = 8.5 Hz) near δ 7.2 ppm.
  • ¹³C NMR : The carbonyl (C=O) resonates at δ 155–160 ppm. The bromoethyl carbon (CH₂Br) appears at δ 30–35 ppm.
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and NH stretches at 3300–3450 cm⁻¹ confirm urea formation .

Q. What purification strategies mitigate common byproducts (e.g., dimerization or hydrolysis products)?

Recrystallization from ethanol/water (7:3) effectively removes hydrolyzed byproducts (e.g., 4-fluoroaniline). For dimerized impurities, size-exclusion chromatography (Sephadex LH-20, methanol mobile phase) separates higher-molecular-weight species. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry, and what challenges arise during refinement?

SC-XRD using a synchrotron source (λ = 0.710–0.920 Å) provides high-resolution data. The urea moiety’s planarity and dihedral angles between aromatic rings are critical metrics. Refinement in SHELXL (space group P2₁) requires careful handling of disordered bromoethyl groups. Hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice; PLATON analysis identifies these interactions. Challenges include twinning in polar space groups and absorption corrections for bromine (empirical via SADABS) .

Q. How do substituents (Br, F) influence hydrogen bonding and thermal stability?

The bromoethyl group introduces steric hindrance, reducing intermolecular N–H⋯O interactions compared to unsubstituted ureas. Fluorine’s electronegativity enhances aryl ring electron deficiency, weakening π-π stacking. Thermogravimetric analysis (TGA) shows decomposition onset at 180–200°C, lower than non-halogenated analogs. Differential scanning calorimetry (DSC) reveals a melting endotherm at 145–150°C with ΔH ≈ 120 J/g .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should conflicting cytotoxicity data be interpreted?

  • Enzyme inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) often show variability due to bromoethyl’s alkylating propensity. Normalize results to controls (e.g., cisplatin) and validate via flow cytometry (apoptosis markers). Contradictory data may stem from differential cell permeability or off-target effects; orthogonal assays (e.g., Western blot for caspase-3 activation) clarify mechanisms .

Methodological Considerations

  • Crystallographic Data Contradictions : If space group discrepancies arise (e.g., P2₁ vs. P2₁/c), cross-validate with powder XRD and DFT-optimized geometries (B3LYP/6-31G**) .
  • Synthetic Scalability : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time but may degrade thermally sensitive bromoethyl groups. Pilot-scale trials in batch reactors are advised .

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Feasible Synthetic Routes

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N-(2-bromoethyl)-N'-(4-fluorophenyl)urea
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N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.